(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene
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Overview
Description
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral ferrocene-based ligand. It is known for its unique structural properties, which make it valuable in various catalytic applications, particularly in asymmetric synthesis. The compound’s structure includes a ferrocene backbone with two distinct phosphine groups, which contribute to its high reactivity and selectivity in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Phosphine Groups: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the correct stereochemistry is achieved.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions, which can participate in further chemical transformations.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Mechanism of Action
The mechanism by which (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The chiral phosphine groups create a unique environment around the metal center, enhancing the selectivity and efficiency of the catalytic reactions. The ferrocene backbone provides stability and electronic properties that further contribute to the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with two diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): A non-ferrocene-based ligand with similar phosphine groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand with a binaphthyl backbone.
Uniqueness
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is unique due to its combination of a ferrocene backbone and chiral phosphine groups. This structure provides both stability and high reactivity, making it particularly effective in asymmetric catalysis compared to other ligands.
Properties
IUPAC Name |
(Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2/t14-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJTVESITBPOLN-FMOMHUKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39FeOP2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746444 |
Source
|
Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221746-56-0 |
Source
|
Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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